4-(2-Acetoxyphenyl)-2-methyl-1-butene

Description

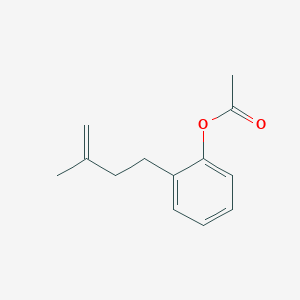

4-(2-Acetoxyphenyl)-2-methyl-1-butene (CAS: 76240-34-1) is an organic compound featuring a phenyl ring substituted with an acetoxy group (-OAc) at the ortho position and a methyl-substituted butene chain. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry, where its structure enables applications in regioselective reactions and as a precursor for functionalized aromatic systems .

Key physical properties include:

- Boiling point: Not explicitly reported but estimated to be >200°C based on analogs.

- Density: ~1.2 g/cm³ (similar to brominated analogs) .

Properties

IUPAC Name |

[2-(3-methylbut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10(2)8-9-12-6-4-5-7-13(12)15-11(3)14/h4-7H,1,8-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFNQDQFNIMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641192 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-34-1 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyphenyl)-2-methyl-1-butene typically involves the esterification of 2-hydroxyacetophenone with acetic anhydride, followed by a series of reactions to introduce the butene chain. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with various molecular targets, depending on the specific application. In biological systems, the acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in further biochemical reactions. The phenyl ring and butene chain provide structural stability and influence the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical and Chemical Properties

Key Observations

Substituent Electronic Effects :

- The ortho-acetoxy group in 4-(2-Acetoxyphenyl)-2-methyl-1-butene introduces steric hindrance and electron-withdrawing effects, influencing regioselectivity in reactions like acylation or electrophilic substitution .

- In contrast, the para-methoxy group in 4-(4-Methoxyphenyl)-2-methyl-1-butene acts as an electron-donating group, enhancing aromatic ring activation for electrophilic attacks .

Halogen vs. Oxygenated Substituents :

- The brominated analog (CAS 130955-17-8) exhibits higher molecular weight and boiling point due to bromine’s polarizability and larger atomic radius . Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) contrasts with the acetoxy derivative’s utility in esterification or hydrolysis pathways .

Solubility and Stability :

- 4-(1-Ethoxyethoxy)-2-methyl-1-butene (CAS 261378-88-5) demonstrates enhanced solubility in chloroform and ethyl acetate due to its ethoxyethoxy chain, unlike the phenyl-substituted analogs, which are more lipophilic .

Comparison with Simpler Alkenes

Table 2: Aromatic vs. Non-Aromatic Analogs

Key Observations

- Aromatic vs. Aliphatic Systems: The phenyl group in 4-(2-Acetoxyphenyl)-2-methyl-1-butene significantly increases boiling point and stability compared to non-aromatic alkenes like 2-methyl-1-butene, which are volatile and prone to polymerization .

- Reactivity : The acetoxy group enables participation in aromatic electrophilic substitution, whereas simpler alkenes undergo addition or chain-growth reactions .

Biological Activity

4-(2-Acetoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol. This compound features a butene chain with an acetoxy group attached to a phenyl ring, which enhances its reactivity and solubility. Its potential therapeutic applications have garnered interest in medicinal chemistry and organic synthesis, particularly concerning its biological activity.

Chemical Structure and Properties

The unique structure of 4-(2-acetoxyphenyl)-2-methyl-1-butene influences its biological interactions. The acetoxy group at the ortho position relative to the butene chain is crucial for its reactivity and potential interactions with biological targets. This configuration differentiates it from similar compounds, affecting its solubility, stability, and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Structure | Structure |

| Acetoxy Group Position | Ortho to Butene Chain |

Biological Activity Overview

Research into the biological activity of 4-(2-acetoxyphenyl)-2-methyl-1-butene indicates potential therapeutic effects, particularly in antioxidant and antimicrobial activities. Although specific applications are still under investigation, preliminary studies suggest that it may interact with various enzymes and receptors, influencing biochemical pathways relevant to health and disease.

Antioxidant Activity

Compounds similar to 4-(2-acetoxyphenyl)-2-methyl-1-butene have demonstrated significant antioxidant properties. The antioxidant activity is typically assessed through methods such as total antioxidant capacity (TAC), free radical scavenging assays, and metal chelation tests. These methods evaluate the compound's ability to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative stress.

Antimicrobial Activity

Initial investigations suggest that 4-(2-acetoxyphenyl)-2-methyl-1-butene may possess antimicrobial properties. Similar compounds have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The exact mechanisms of action are still being elucidated, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.

The mechanism of action for 4-(2-acetoxyphenyl)-2-methyl-1-butene remains largely undefined due to limited research. However, potential interactions with biological targets include:

- Enzyme Modulation : The compound may influence enzyme activities related to metabolic processes.

- Receptor Binding : It could interact with specific receptors involved in signaling pathways that regulate physiological functions.

Case Studies

While direct case studies on 4-(2-acetoxyphenyl)-2-methyl-1-butene are scarce, analogous compounds provide insights into its potential effects:

- Antioxidant Studies : A study demonstrated that similar acetoxy-substituted phenolic compounds exhibited significant free radical scavenging activity, suggesting that 4-(2-acetoxyphenyl)-2-methyl-1-butene may share these properties .

- Antimicrobial Efficacy : Research on related compounds has shown promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings indicate a potential for 4-(2-acetoxyphenyl)-2-methyl-1-butene in developing antimicrobial agents .

Future Research Directions

Further studies are essential to fully understand the biological activity of 4-(2-acetoxyphenyl)-2-methyl-1-butene:

- In vitro Studies : Detailed in vitro experiments should be conducted to assess its antioxidant capacity and antimicrobial effectiveness against a broader range of pathogens.

- In vivo Studies : Animal models could provide insights into the pharmacokinetics and therapeutic potential of this compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound will clarify its role in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.